
Tomatidenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tomatidenol is a natural product found in Solanum spirale, Solanum dasyphyllum, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Impact on Larvae of Pests
Tomatidenol has been evaluated for its inhibitory effect on larvae of pests like the red flour beetle and the tobacco hornworm. It was found that tomatidenol, along with other steroidal alkaloids and glycoalkaloids, did not exhibit activity against these larvae, suggesting limited effectiveness as a pest control agent in this context (Weissenberg et al., 1998).
2. Role in Plant Metabolism
Research on the tomato saponin α-tomatine has revealed that the ascomycete Gibberella pulicaris can metabolize α-tomatine to produce 7α-hydroxy-tomatidenol, among other compounds. This highlights tomatidenol's role in the metabolism and biochemical pathways within plants (Weltring et al., 1998).
3. Chemical Analysis Techniques
Tomatidenol has been included in studies on thin-layer chromatography for the separation of steroidal Solanum alkaloids. This research is significant for analytical chemistry, providing insights into the methods for resolving complex mixtures of plant-derived compounds (Schréiber et al., 1963).
4. Identification in Potato Varieties
In studies examining the glycoalkaloid content in potato varieties, tomatidenol-based glycoalkaloids such as alpha-solamarine were identified. This research is crucial for understanding the chemical composition of different potato varieties and their potential impacts (Griffiths & Dale, 2001).
5. Structural Analysis
The structural analysis of the tomato glycoalkaloid tomatidenol-3-β-lycotetraose (Dehydrotomatine) has been conducted, providing detailed chemical insights into this compound and its potential applications in various scientific fields (Friedman et al., 1997).
6. Asymmetric Synthesis
The asymmetric synthesis of tomatidenol has been reported, showcasing the advancements in chemical synthesis techniques. This is significant for the pharmaceutical and chemical industries, as it opens up possibilities for the production of this compound in larger quantities (Wang et al., 2020).
7. Glycoalkaloid Metabolism
Research on glycoalkaloid metabolism in tomatoes has underscored the importance of enzymes like GAME1 in glycosylation of tomatidenol. This is crucial for understanding the biosynthesis of steroidal alkaloids in plants, which can have implications in agriculture and plant biology (Itkin et al., 2011).
Propiedades
Nombre del producto |
Tomatidenol |
|---|---|
Fórmula molecular |
C27H43NO2 |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
KWVISVAMQJWJSZ-INULWVDGSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |
Sinónimos |
solasodine solasodine citrate, (3alpha,22alpha,25R)-isomer solasodine, (3beta,22beta,25S)-isomer tomatidenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




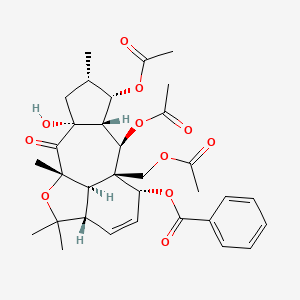
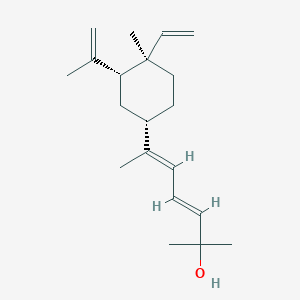

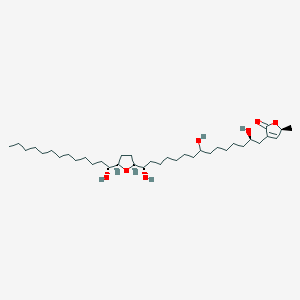
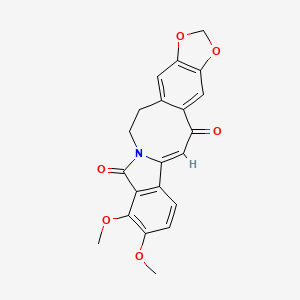
![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)
![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)
![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)
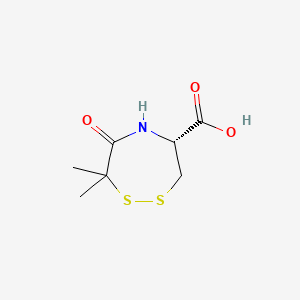
![(2S,5S,6R)-6-[[(2-ethoxy-1-naphthalenyl)-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253277.png)
![(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B1253279.png)
![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)